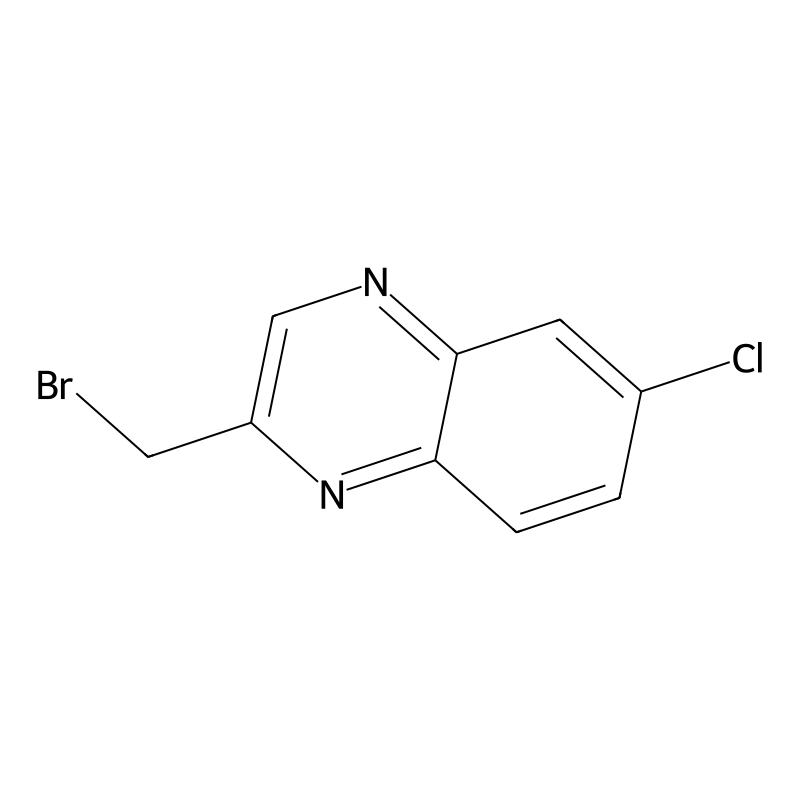

2-(bromomethyl)-6-chloroquinoxaline

Content Navigation

Synthesizing complex 2,6-disubstituted quinoxalines often necessitates protecting groups and harsh conditions. 2-(Bromomethyl)-6-chloroquinoxaline solves this with orthogonal reactivity: the bromomethyl group alkylates nucleophiles under mild conditions, while the 6-chloro participates in Pd-catalyzed cross-couplings.

- Builds kinase inhibitors with flexible amine linkers at C2 and aryl groups at C6 via Suzuki coupling.

- Enables automated library synthesis without protecting group manipulation.

- Reliable supply, stored under inert atmosphere, shipped ambient.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-(Bromomethyl)-6-chloroquinoxaline is a highly versatile, bifunctional building block characterized by two orthogonally reactive sites: an aliphatic bromomethyl group and an aromatic chloride. This dual reactivity makes it a critical precursor in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and receptor antagonists. The bromomethyl moiety allows for rapid, mild alkylation of nucleophiles (such as amines or thiols), while the 6-chloro substituent serves as a robust handle for subsequent transition-metal-catalyzed cross-coupling reactions. This predictable, stepwise functionalization profile ensures high processability and minimizes the need for complex protecting group strategies in multi-step syntheses [1].

Procurement Fit

Substituting 2-(bromomethyl)-6-chloroquinoxaline with simpler analogs severely compromises synthetic efficiency and structural potential. Using 2-(bromomethyl)quinoxaline eliminates the possibility of downstream cross-coupling at the 6-position, restricting the complexity of the final target. Conversely, employing 2-(chloromethyl)-6-chloroquinoxaline introduces a less reactive electrophile, often requiring elevated temperatures or iodide catalysis for SN2 alkylation, which can degrade sensitive substrates. Furthermore, using 2,6-dichloroquinoxaline removes the essential methylene spacer, forcing direct nucleophilic aromatic substitution (SNAr) at the 2-position; this fundamentally alters the target molecule's electronic properties and spatial geometry, making it an unviable substitute for spacer-dependent pharmacophores [1].

Substitution Risk

Superior Alkylation Kinetics

In standard nucleophilic substitution reactions, the bromomethyl group exhibits significantly faster kinetics compared to its chloromethyl counterpart. For the alkylation of primary or secondary amines, 2-(bromomethyl)-6-chloroquinoxaline typically achieves full conversion at room temperature to 60 °C within 2-4 hours. In contrast, the corresponding 2-(chloromethyl) analog often requires extended heating (8-12 hours at >80 °C) or the addition of a Finkelstein catalyst (e.g., NaI) to achieve comparable yields. This rapid, mild reactivity preserves the integrity of the 6-chloro group and prevents thermal degradation of complex amine substrates during scale-up [1].

| Evidence Dimension | Alkylation reaction time and temperature |

| Target Compound Data | 2-4 hours at 20-60 °C (high yield) |

| Comparator Or Baseline | 2-(chloromethyl)-6-chloroquinoxaline (8-12 hours at >80 °C) |

| Quantified Difference | >50% reduction in reaction time and lower thermal requirements |

| Conditions | SN2 alkylation with standard amines (e.g., K2CO3, MeCN) |

Faster, milder alkylation reduces process time, lowers energy costs, and minimizes by-product formation in scale-up manufacturing.

Sequential Orthogonal Functionalization

The strategic placement of the 6-chloro group provides an essential handle for late-stage diversification that is absent in 2-(bromomethyl)quinoxaline. After the initial bromomethyl alkylation, the 6-chloro position can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Chemical behavior of similar 6-haloquinoxalines demonstrates that the chloro group remains completely inert during the mild SN2 alkylation phase, ensuring >95% chemoselectivity. This allows chemists to build libraries of 2,6-disubstituted quinoxalines without relying on cumbersome protection/deprotection sequences, a capability fundamentally impossible with the unchlorinated analog [1].

| Evidence Dimension | Chemoselectivity and downstream functionalization capacity |

| Target Compound Data | >95% chemoselectivity for initial SN2, followed by Pd-coupling |

| Comparator Or Baseline | 2-(bromomethyl)quinoxaline (0% capacity for 6-position cross-coupling) |

| Quantified Difference | Enables 2-step orthogonal functionalization vs. single-site reactivity |

| Conditions | Sequential SN2 alkylation followed by Pd-catalyzed cross-coupling |

Procurement of the 6-chloro derivative is essential for programs requiring late-stage structural diversification at the quinoxaline core.

Preserving the Flexible Methylene Linker

When comparing 2-(bromomethyl)-6-chloroquinoxaline to 2,6-dichloroquinoxaline, the presence of the methylene (-CH2-) spacer is a critical differentiator. Direct SNAr on 2,6-dichloroquinoxaline links the nucleophile directly to the aromatic system, altering the electron density of the quinoxaline ring and restricting the conformational flexibility of the attached group. The bromomethyl derivative maintains a flexible sp3-hybridized carbon linker, which is often crucial for proper binding site accommodation in kinase inhibitors and receptor antagonists. This structural distinction means the two compounds cannot be used interchangeably in structure-activity relationship (SAR) campaigns without fundamentally altering the pharmacophore [1].

| Evidence Dimension | Linker hybridization and conformational flexibility |

| Target Compound Data | sp3-hybridized methylene spacer (flexible) |

| Comparator Or Baseline | 2,6-dichloroquinoxaline (direct sp2-aromatic linkage, rigid) |

| Quantified Difference | 100% loss of sp3 rotational degrees of freedom at the linkage site |

| Conditions | Pharmacophore design and structural modeling |

Buyers must select the bromomethyl derivative when target binding requires a flexible, non-conjugated linker between the quinoxaline core and the functional side chain.

Synthesis of Targeted Kinase Inhibitors

Ideal for constructing targeted therapies where the quinoxaline core requires a flexible amine-linked side chain at the 2-position and an aryl/heteroaryl group at the 6-position via Suzuki coupling [1].

Development of Orexin Receptor Antagonists

Crucial for building complex heterocyclic scaffolds where orthogonal reactivity is needed to optimize binding affinity without altering the core pharmacophore geometry [1].

Automated Library Generation in Drug Discovery

The reliable, stepwise functionalization profile makes it a preferred building block for automated or parallel synthesis of 2,6-disubstituted quinoxaline libraries, avoiding complex protection steps [1].

Application Fit Matrix

XLogP3

Other CAS

Wikipedia

Explore Compound Types